![molecular formula C66H63P B14232136 Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane CAS No. 424788-19-2](/img/structure/B14232136.png)
Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane is a tertiary phosphine compound characterized by the presence of three 3,5-bis(2,6-dimethylphenyl)phenyl groups attached to a central phosphorus atom. This compound is known for its stability and unique steric properties, making it valuable in various chemical applications, particularly as a ligand in catalysis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane typically involves the reaction of 3,5-bis(2,6-dimethylphenyl)phenyl lithium with phosphorus trichloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .
化学反応の分析
Types of Reactions: Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Coordination: It acts as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halogens and alkyl halides are used.
Coordination: Transition metals like palladium, platinum, and rhodium are commonly used in coordination reactions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
科学的研究の応用
Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane has several scientific research applications:
Biology: The compound is used in the synthesis of biologically active molecules and in studying enzyme mechanisms.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of complex organic molecules.
作用機序
The mechanism of action of Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane primarily involves its role as a ligand. It coordinates with transition metals, forming stable complexes that facilitate various catalytic processes. The bulky nature of the ligand provides steric protection to the metal center, enhancing the selectivity and efficiency of the catalytic reactions .
類似化合物との比較
- Tris(3,5-dimethylphenyl)phosphine
- Tris(2,4,6-trimethylphenyl)phosphine
- Tris(4-methoxyphenyl)phosphine
Comparison: Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane is unique due to its bulky substituents, which provide greater steric hindrance compared to similar compounds. This property enhances its performance as a ligand in catalytic reactions, offering higher selectivity and stability. The compound’s unique structure also allows for the formation of more stable metal complexes, making it a preferred choice in various catalytic applications .
特性
CAS番号 |
424788-19-2 |
|---|---|
分子式 |
C66H63P |
分子量 |
887.2 g/mol |
IUPAC名 |
tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C66H63P/c1-40-19-13-20-41(2)61(40)52-31-53(62-42(3)21-14-22-43(62)4)35-58(34-52)67(59-36-54(63-44(5)23-15-24-45(63)6)32-55(37-59)64-46(7)25-16-26-47(64)8)60-38-56(65-48(9)27-17-28-49(65)10)33-57(39-60)66-50(11)29-18-30-51(66)12/h13-39H,1-12H3 |
InChIキー |
OGRDVPKQIXHGNT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)C2=CC(=CC(=C2)P(C3=CC(=CC(=C3)C4=C(C=CC=C4C)C)C5=C(C=CC=C5C)C)C6=CC(=CC(=C6)C7=C(C=CC=C7C)C)C8=C(C=CC=C8C)C)C9=C(C=CC=C9C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


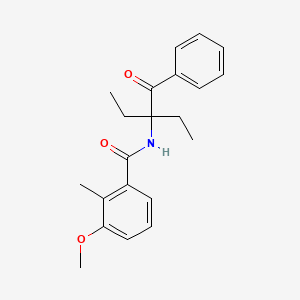

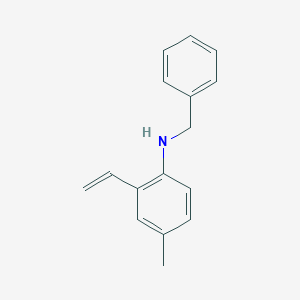
![1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)sulfonyl]-](/img/structure/B14232078.png)
![Methyl 3-phenyl-8-thiabicyclo[3.2.1]oct-2-ene-2-carboxylate](/img/structure/B14232082.png)
![4-[1-(4-phenylbutyl)-3,6-dihydro-2H-pyridin-4-yl]phenol](/img/structure/B14232085.png)
![Pyrazinamine, 5-benzo[b]thien-2-yl-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B14232091.png)

![N-[(2S)-1-Hydroxypropan-2-yl]-2-methylhexadec-2-enamide](/img/structure/B14232102.png)
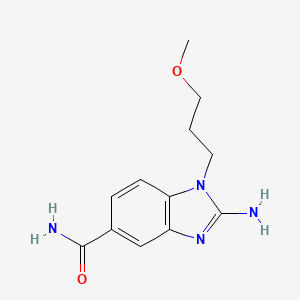
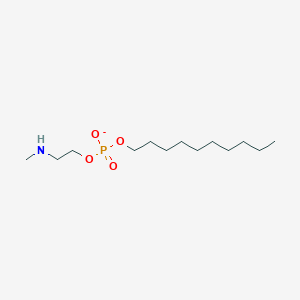
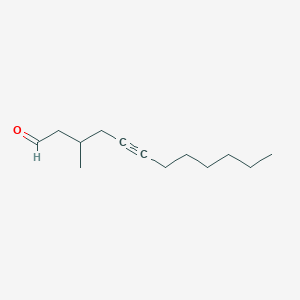
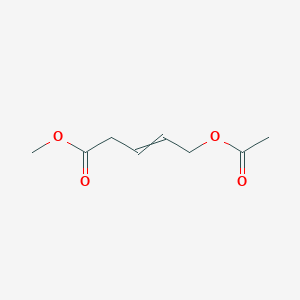
![N'-[2-(2-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B14232143.png)
